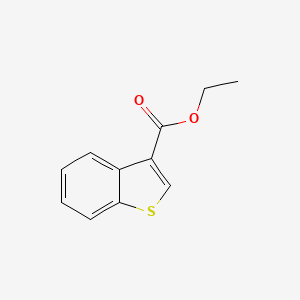

Ethyl 1-benzothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-benzothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H10O2S. It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .

Mecanismo De Acción

Ethyl 1-benzothiophene-3-carboxylate

belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . Benzothiophene derivatives have been found to exhibit a wide range of biological activities and are considered valuable molecular scaffolds in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 1-benzothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Additionally, a tandem Rhodium-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates can be used to prepare substituted 1-benzothiophene-3-carboxamides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives .

Aplicaciones Científicas De Investigación

Ethyl 1-benzothiophene-3-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules.

Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of materials with specific electronic and optical properties

Comparación Con Compuestos Similares

Ethyl 1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

Thiophene: A simpler sulfur-containing heterocycle with similar chemical properties.

Benzothiophene: The parent compound, which lacks the ethyl ester group.

Ethyl 2-benzothiophene-3-carboxylate: A positional isomer with different chemical and biological properties .

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Ethyl 1-benzothiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound can be synthesized through various methods, often involving palladium-catalyzed reactions. For instance, a recent study detailed a carbonylative approach using simple building blocks to produce benzothiophene-3-carboxylic esters, including this compound, with yields ranging from 57% to 83% . This method highlights the efficiency of palladium catalysts in organic synthesis.

Biological Activity

Antimicrobial Properties:

this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of benzothiophene compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL against multidrug-resistant strains .

Anticancer Activity:

Research has indicated that compounds related to this compound may have anticancer properties. A study focusing on similar thiophene derivatives found that they could inhibit the proliferation of cancer cell lines, promoting apoptosis through mechanisms involving the RhoA/ROCK signaling pathway . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzothiophene ring enhance its anticancer efficacy.

Anti-inflammatory Effects:

Thiophene derivatives are known for their anti-inflammatory properties. This compound has been associated with analgesic and anti-inflammatory activities, making it a candidate for further research in pain management therapies .

Table 1: Synthesis Yields of Benzothiophene Derivatives

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 57-83 | PdI2/KI catalysis in ROH solvent |

| Methyl benzothiophene-3-carboxylate | 76 | PdI2/KI catalysis, varied substituents |

| Benzothiophene-3-carboxylic acid derivative | 61 | Acylation with chloroacetyl chloride |

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Methyl benzothiophene-3-carboxylic acid | 16 | MRSA |

| Benzothiophene derivative b19 | 8 | Multidrug-resistant E. coli |

Case Studies

-

Study on Anticancer Activity:

A study evaluated the effects of ethyl benzothiophene derivatives on MDA-MB-231 breast cancer cells. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis via the RhoA/ROCK pathway, suggesting a potential therapeutic application in cancer treatment . -

Antimicrobial Efficacy Evaluation:

In another study, various derivatives of ethyl benzothiophene were tested against common bacterial pathogens. The results showed promising antibacterial activity, particularly against resistant strains, highlighting the need for further exploration in drug development .

Propiedades

IUPAC Name |

ethyl 1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWFFQGZZINDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.